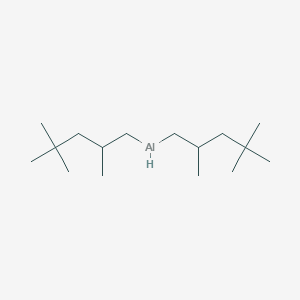
Hydrobis(2,4,4-trimethylpentyl)aluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrobis(2,4,4-trimethylpentyl)aluminium is an organoaluminium compound with the molecular formula C16H35Al. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrobis(2,4,4-trimethylpentyl)aluminium can be synthesized through the reaction of aluminium hydride with 2,4,4-trimethylpentyl chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the aluminium hydride .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound. The process often includes steps such as distillation and purification to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Hydrobis(2,4,4-trimethylpentyl)aluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxides.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The compound can participate in substitution reactions where the hydride group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound include aluminium halides, aluminium oxides, and various organoaluminium compounds .
Aplicaciones Científicas De Investigación
Hydrobis(2,4,4-trimethylpentyl)aluminium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential use in drug delivery systems and as a reagent in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in targeted drug delivery.
Industry: This compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which hydrobis(2,4,4-trimethylpentyl)aluminium exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The pathways involved in these interactions are still being studied, but they are believed to include both covalent and non-covalent bonding .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,4,4-trimethylpentyl)phosphinic Acid: This compound shares a similar structure but contains a phosphinic acid group instead of an aluminium hydride group.
Bis(2,4,4-trimethylpentyl)phosphinate: Another similar compound that contains a phosphinate group.
Uniqueness
Hydrobis(2,4,4-trimethylpentyl)aluminium is unique due to its specific aluminium hydride group, which imparts distinct chemical properties and reactivity compared to its phosphinic and phosphinate counterparts. This uniqueness makes it particularly valuable in certain catalytic and synthetic applications .
Propiedades
Número CAS |
84012-67-9 |
|---|---|
Fórmula molecular |
C16H35Al |
Peso molecular |
254.43 g/mol |
Nombre IUPAC |
bis(2,4,4-trimethylpentyl)alumane |
InChI |
InChI=1S/2C8H17.Al.H/c2*1-7(2)6-8(3,4)5;;/h2*7H,1,6H2,2-5H3;; |
Clave InChI |
RIAYWWDCGFUPJC-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(C)C)C[AlH]CC(C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



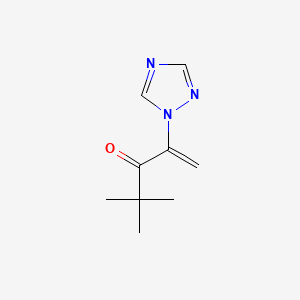
![3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12646214.png)
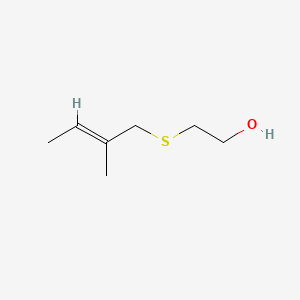
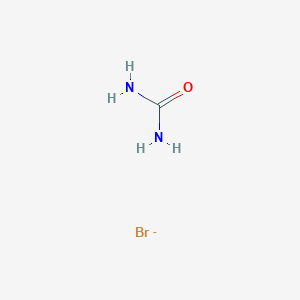
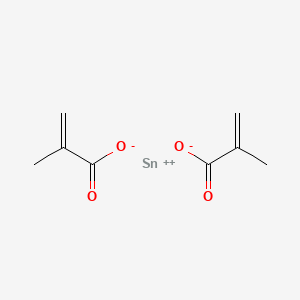

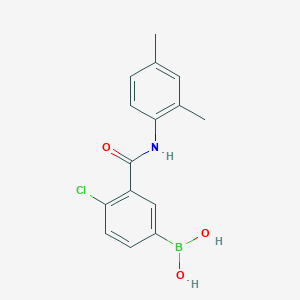





![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
